molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

Cat. No.: B13437124
M. Wt: 434.5 g/mol
InChI Key: DYWACPBCIYCBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the condensation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two carbazole units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .

Scientific Research Applications

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .

Biological Activity

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound known for its structural similarity to ondansetron, a widely used antiemetic drug. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in medicinal chemistry.

  • Molecular Formula : C29H26N2O2
  • Molecular Weight : 434.5 g/mol
  • Structure : The compound features a methylene bridge connecting two carbazole moieties, which enhances its reactivity and biological potential.

Antiemetic Properties

Research indicates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] may exhibit antiemetic properties through its interaction with the serotonin receptor system, particularly the 5-HT3 subtype. This receptor is crucial in the pathophysiology of nausea and vomiting. The compound's structural characteristics allow it to potentially modulate receptor activity effectively .

Interaction Studies

Studies have focused on the binding affinity of this compound to serotonin receptors and other neurotransmitter systems. The interactions are believed to influence signaling pathways relevant to gastrointestinal disorders . For instance:

  • Binding Affinity : Similar compounds have shown significant binding to 5-HT3 receptors, suggesting that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] could be evaluated for its therapeutic potential in treating conditions related to serotonin dysregulation.

Synthesis and Derivatives

The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves multi-step organic reactions. A common method includes the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine. This pathway is similar to those used for synthesizing ondansetron and its analogs .

Potential Derivatives

The methylene bridge allows for further functionalization of the compound. This could lead to the development of derivatives with enhanced biological activity or improved pharmacokinetic properties compared to their parent compounds .

Cell Viability Assays

Recent studies have utilized cell viability assays to assess the biological activity of various carbazole derivatives. For example:

  • Compounds similar in structure exhibited varying degrees of cytotoxicity against cancer cell lines.
  • In one study involving HFL1 cells treated with various compounds (including 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]), certain compounds showed no significant cytotoxic effects at concentrations up to 10 μM .

Comparative Analysis of Biological Activity

A comparative analysis of structurally related compounds reveals that while some exhibit strong anti-inflammatory or anticancer properties, others may primarily act as serotonin receptor modulators. This highlights the diverse potential applications of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] in drug development .

Q & A

Q. Basic: How is this compound identified as a process-related impurity in Ondansetron synthesis?

Answer:
The compound arises as a dimeric impurity during Ondansetron synthesis due to incomplete purification or side reactions. It is identified using reverse-phase HPLC with a C18 column and UV detection (e.g., 220–310 nm), calibrated against a certified reference standard (e.g., Ondansetron EP Impurity B, CAS 1076198-52-1) . Method validation includes specificity tests against Ondansetron and other intermediates to ensure resolution.

Q. Advanced: What synthetic challenges exist in isolating this dimeric impurity?

Answer:
Isolation requires precise control of reaction conditions (e.g., pH, temperature) to minimize polymerization. Recrystallization from acetone or methanol is commonly employed, but yields are often low due to competing reactions. Advanced purification methods like preparative HPLC or size-exclusion chromatography are recommended for isolating milligram quantities . Solid-state synthesis techniques (e.g., grinding reactants in a mortar) may reduce side products but require optimization .

Q. Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical matrices?

Answer:

  • HPLC-UV/MS : Use a gradient elution (acetonitrile/0.1% formic acid) with a C18 column for separation. Quantify via external calibration against EP Impurity B standards .
  • NMR Spectroscopy : Compare the methylene proton signals (δ 3.8–4.2 ppm) and carbazolone carbonyl peaks (δ 170–175 ppm) with reference spectra .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single crystals suitable for X-ray analysis are grown via slow evaporation of acetone or methanol solutions. Key structural features include:

  • The methylene bridge (C–CH₂–C) geometry, confirmed by bond lengths (~1.54 Å).
  • Torsional angles between carbazolone rings, which influence dimer stability.
    Crystallographic data (e.g., space group, unit cell parameters) should match reference standards (e.g., CAS 1365727-09-8 for 3-methylene derivatives) .

Q. Advanced: What mechanistic pathways lead to dimer formation during Ondansetron synthesis?

Answer:
Dimerization occurs via:

  • Aldol condensation : Base-catalyzed coupling of carbazolone intermediates under high-temperature conditions.
  • Radical-mediated pathways : Initiated by trace metals or oxidizing agents during methylation steps.
    Kinetic studies using LC-MS can track dimer formation rates, while isotopic labeling (e.g., deuterated solvents) elucidates hydrogen transfer mechanisms .

Q. Basic: What are the key spectral markers for structural confirmation?

Answer:

  • ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), methylene bridges (δ 3.8–4.2 ppm), and aromatic protons (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Carbazolone C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ at m/z 598.75 (C₃₇H₃₈N₆O₂) .

Q. Advanced: How do structural variations (e.g., substituent position) affect analytical differentiation?

Answer:
Subtle changes (e.g., 3-methylene vs. 3-[(2-methylimidazolyl)methyl] substituents) alter retention times in HPLC and chemical shifts in NMR. For example:

  • HPLC : A 3-methylene derivative (CAS 1365727-09-8) elutes earlier than the imidazole-substituted variant (CAS 1076198-52-1) due to reduced polarity .
  • MS/MS Fragmentation : Imidazole-containing derivatives show characteristic neutral losses (e.g., 98 Da for methylimidazole) .

Q. Advanced: What strategies mitigate dimer formation during scale-up synthesis?

Answer:

  • Low-temperature reactions : Reduce radical-mediated coupling by maintaining temperatures below 40°C.
  • Chelating agents : Add EDTA to sequester metal ions that catalyze dimerization.
  • In-line purification : Use continuous-flow reactors with integrated adsorption columns to remove dimers in real time .

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one

InChI

InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3

InChI Key

DYWACPBCIYCBMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.